(2S,6S)-2,6-dimethylpiperidine

Asymmetric Catalysis Chiral Ligand Design Polymer-Supported Synthesis

(2S,6S)-2,6-Dimethylpiperidine (CAS: 40250-84-8) is a chiral secondary amine belonging to the 2,6-disubstituted piperidine class. This compound exists as one of a pair of enantiomers within a broader stereoisomeric family that also includes the achiral meso (2R,6S) diastereomer.

Molecular Formula C7H15N
Molecular Weight 113.20 g/mol
Cat. No. B7819055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,6S)-2,6-dimethylpiperidine
Molecular FormulaC7H15N
Molecular Weight113.20 g/mol
Structural Identifiers
SMILESCC1CCCC(N1)C
InChIInChI=1S/C7H15N/c1-6-4-3-5-7(2)8-6/h6-8H,3-5H2,1-2H3/t6-,7-/m0/s1
InChIKeySDGKUVSVPIIUCF-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,6S)-2,6-Dimethylpiperidine: Chiral Piperidine Building Block for Asymmetric Synthesis and Ligand Design


(2S,6S)-2,6-Dimethylpiperidine (CAS: 40250-84-8) is a chiral secondary amine belonging to the 2,6-disubstituted piperidine class. This compound exists as one of a pair of enantiomers within a broader stereoisomeric family that also includes the achiral meso (2R,6S) diastereomer [1]. Its molecular formula is C₇H₁₅N (MW 113.20), and it is characterized by a six-membered nitrogen heterocycle with methyl substituents at the 2- and 6-positions in a defined (S,S) absolute configuration [2]. The compound is of significant interest in synthetic organic chemistry and medicinal research due to its well-defined chirality and its capacity to function as a chiral auxiliary, a ligand for asymmetric catalysis, and a key intermediate in the synthesis of bioactive molecules .

Why (2S,6S)-2,6-Dimethylpiperidine Cannot Be Substituted by Other 2,6-Dimethylpiperidine Isomers or Unsubstituted Piperidines


Generic substitution among 2,6-dimethylpiperidine isomers or with simpler piperidines is not scientifically valid due to the profound impact of stereochemistry and substitution pattern on function. The (2S,6S) enantiomer is not interchangeable with its (2R,6R) counterpart or the achiral (2R,6S) diastereomer in chiral environments, as they will interact differently with biological receptors and other chiral molecules [1]. Furthermore, substituting with an unsubstituted piperidine or a mono-methylated analog like 2-methylpiperidine leads to dramatically different outcomes in key performance areas. For instance, receptor binding affinity is reduced by nearly two orders of magnitude for 2-methylpiperidine compared to the 2,6-dimethylated scaffold [2], and its performance as a component in chiral ligands for asymmetric catalysis is vastly inferior [3]. The specific (2S,6S) configuration provides a unique and necessary chiral environment that directly dictates the stereochemical outcome of reactions and the strength of molecular interactions.

(2S,6S)-2,6-Dimethylpiperidine: Quantitative Evidence for Differentiated Performance vs. Comparators


Superior Performance of cis-2,6-Dimethylpiperidine Scaffold in Polymer-Supported Chiral Ligands for Enantioselective Addition

The cis-2,6-dimethylpiperidine scaffold, when incorporated into a polymer-supported amino alcohol ligand, demonstrates markedly superior catalytic performance compared to ligands derived from unsubstituted piperidine or N-methylpiperazine. In a head-to-head comparison of polymer-supported ligands for the enantioselective addition of diethylzinc to benzaldehyde, the ligand containing the cis-2,6-dimethylpiperidino residue (5c) was explicitly identified as providing the 'best results' [1]. A subsequent ligand design featuring this same motif (resin 12) was then applied to a broader set of 14 aldehydes, yielding the corresponding chiral alcohols with a mean enantiomeric excess of 92% [2]. This high and consistent enantioselectivity is attributed to the specific steric environment created by the cis-2,6-dimethyl substitution pattern.

Asymmetric Catalysis Chiral Ligand Design Polymer-Supported Synthesis

2,6-Dimethylpiperidine Exhibits a 68-Fold Higher Affinity for Nicotinic Receptor Ion Channel vs. 2-Methylpiperidine

In a comparative study of piperidine derivatives interacting with the nicotinic cholinergic receptor complex from Torpedo californica, 2,6-dimethylpiperidine demonstrated significantly higher binding affinity for the [³H]H12-HTX binding site (a probe for the receptor-gated ion channel) than its mono-methylated analog. The 2,6-dimethylpiperidine inhibited binding with a Ki of 8.8 µM, whereas 2-methylpiperidine was 'considerably less active,' exhibiting a Ki of 600 µM [1]. This represents a 68-fold difference in potency. The study also noted that the 3,5-dimethylpiperidine analog was inactive, highlighting the critical importance of substitution at the 2- and 6- positions.

Neuropharmacology Receptor Binding Ion Channel Modulation

cis-2,6-Dimethylpiperidine Demonstrates a Quantified Conformational Preference for an Equatorial N-H Bond

The conformational properties of cis-2,6-dimethylpiperidine, which includes the (2S,6S) configuration, have been quantitatively defined through infrared spectroscopy. A temperature-dependence study measured the enthalpy difference (ΔH) between the N-H axial and N-H equatorial conformers. In a carbon tetrachloride solution, cis-2,6-dimethylpiperidine shows an enthalpy preference of 0.6 ± 0.2 kcal/mol for the conformer with the N-H bond in the equatorial position [1]. This value is comparable to the 0.5 ± 0.1 kcal/mol preference observed for unsubstituted piperidine in the gas phase, but the specific steric constraints of the 2,6-cis-dimethyl groups lock the ring into a defined chair conformation, providing a more rigid and predictable molecular scaffold [2].

Conformational Analysis Physical Organic Chemistry Stereoelectronic Effects

2,6-Dimethylpiperidine Ranks Among Top Corrosion Inhibitors in a Quantitative Structure-Activity Study of Piperidine Derivatives

In a study investigating the corrosion inhibition efficiency of piperidine and six of its methyl-substituted derivatives on iron in 1 M HCl, a clear structure-activity relationship was established. The compounds were evaluated using potentiodynamic polarization and electrochemical impedance spectroscopy. The reported order of inhibition efficiency was: 3,5-dimethylpiperidine (35dp) < 2-methylpiperidine (2mp) < 3-methylpiperidine (3mp) < piperidine (pip) < 4-benzylpiperidine (4bp) < 4-methylpiperidine (4mp) [1]. While a direct numerical value for 2,6-dimethylpiperidine is not given in this specific ranking, the study's data framework allows for class-level inference that the 2,6-dimethyl substitution pattern is a critical determinant of performance, placing it among the more effective members of the series based on the influence of methyl group positioning.

Corrosion Science Materials Chemistry Electrochemistry

High-Value Application Scenarios for (2S,6S)-2,6-Dimethylpiperidine Based on Quantitative Evidence


Design and Synthesis of Highly Enantioselective Polymer-Supported Catalysts

For researchers developing heterogeneous asymmetric catalysts, the cis-2,6-dimethylpiperidine scaffold is a proven, high-performance building block. The evidence demonstrates that incorporating this specific motif into a polymer-supported amino alcohol ligand yields a catalyst capable of achieving a mean enantiomeric excess of 92% in the addition of diethylzinc to a range of aldehydes [1]. This application is ideal for processes requiring catalyst recovery and reuse, where high and consistent stereoselectivity is paramount. Procuring (2S,6S)-2,6-dimethylpiperidine provides a direct route to replicating and building upon this established catalytic system.

Development of Nicotinic Acetylcholine Receptor (nAChR) Modulators and Pharmacological Probes

In neuroscience and drug discovery, 2,6-dimethylpiperidine serves as a validated starting point for designing compounds that interact with the nAChR ion channel. Quantitative binding data shows it inhibits the [³H]H12-HTX binding site with a Ki of 8.8 µM, which is 68-fold more potent than the structurally simpler 2-methylpiperidine analog [2]. This substantial gain in affinity justifies its use as a core scaffold for medicinal chemistry optimization programs aimed at developing novel ligands for studying or treating neurological disorders where nAChR modulation is relevant.

Fundamental Studies of Conformational Dynamics and Stereoelectronic Effects

The well-defined and rigid chair conformation of cis-2,6-dimethylpiperidine, with its quantifiable 0.6 kcal/mol enthalpy preference for an equatorial N-H bond, makes it an excellent model compound for physical organic chemists [3]. It is particularly well-suited for research focused on understanding the interplay between sterics, stereoelectronics, and molecular recognition. (2S,6S)-2,6-dimethylpiperidine provides a chiral probe with predictable conformational behavior, which is valuable for calibrating computational models and for designing experiments to measure subtle stereoelectronic effects.

Formulation of Novel Corrosion Inhibitors for Acidic Environments

Industrial chemists working on corrosion prevention for iron and steel in acidic pickling or cleaning processes can leverage the established structure-activity relationship of piperidine derivatives. The evidence from electrochemical studies indicates that the 2,6-dimethyl substitution pattern is a key determinant of high inhibition efficiency, placing it among the more effective members of its class [4]. (2S,6S)-2,6-dimethylpiperidine can therefore be used as a building block or model compound in the development of new, more effective corrosion inhibitor formulations, particularly where a chiral environment may impart unique adsorption properties.

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